tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate
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Overview
Description
tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and 3-(hydroxymethyl)-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyrazole ring, resulting in a more sustainable and versatile production method .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyrazole ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Hydrogenated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and catalysts for chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the pyrazole ring .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- 1-tert-Butyl-3-hydroxymethyl-3-nitroazetidine
Uniqueness
tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various research and industrial applications .
Biological Activity
tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C9H12N2O3
- Molecular Weight : 196.20 g/mol
- CAS Number : 853803-43-7
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access. This is particularly relevant in drug design where targeting specific enzymes can lead to therapeutic effects.
- Molecular Interactions : The pyrazole ring can engage in hydrogen bonding and hydrophobic interactions with various biological macromolecules, including proteins and nucleic acids.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL .
Anti-inflammatory Potential
In studies focusing on inflammatory pathways, pyrazole derivatives have been evaluated for their ability to inhibit p38 MAPK, a key player in inflammation. For example, some derivatives have demonstrated IC50 values in the nanomolar range, indicating potent anti-inflammatory activity .
Study on Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives, including this compound, assessed their antimicrobial efficacy against multiple pathogens. The results indicated that certain structural modifications enhanced antimicrobial activity significantly compared to the parent compound .
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
This compound | 250 | Staphylococcus aureus |
Pyrazole derivative A | 125 | Escherichia coli |
Pyrazole derivative B | 100 | Candida albicans |
Study on Anti-inflammatory Activity
Another study focused on the anti-inflammatory potential of pyrazole derivatives revealed that certain compounds could effectively inhibit TNFα-induced IL-6 production in human chondro-sarcoma cells with IC50 values significantly lower than those of traditional anti-inflammatory drugs .
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)pyrazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)11-5-4-7(6-12)10-11/h4-5,12H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSAARZGKHAONE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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